
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a suitable precursor, followed by the introduction of the methoxyethyl group and the formation of the pyrazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like methanol or dichloromethane. The process may also involve refluxing and purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
- 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the methoxyethyl group
Properties
Molecular Formula |
C7H9BrN2O3 |
|---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O3/c1-13-3-2-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12) |
InChI Key |
QVQMROWVDLFXDB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


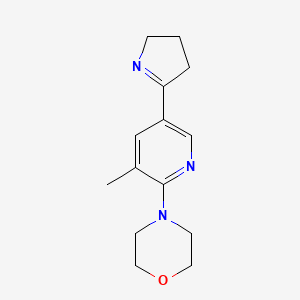
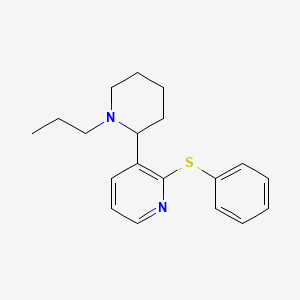
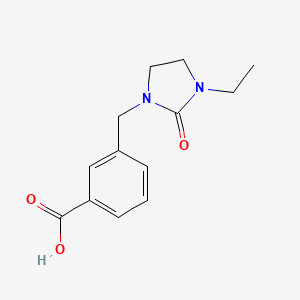


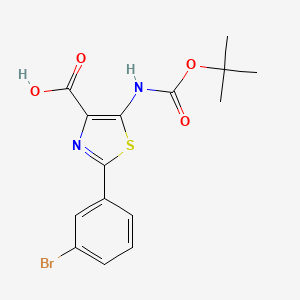

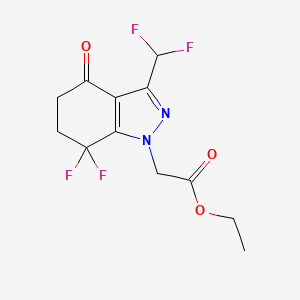

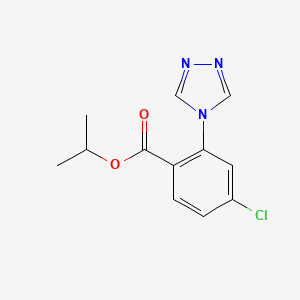
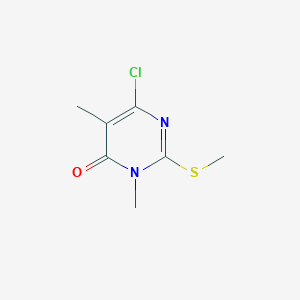


![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)
